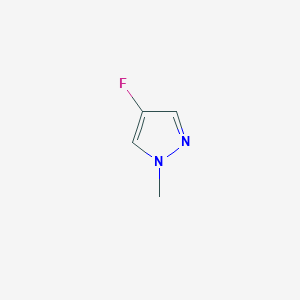

4-Fluoro-1-methyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Chemical Science

The pyrazole scaffold is a cornerstone in the field of heterocyclic chemistry, widely recognized for its broad utility in drug discovery and materials science. researchgate.netresearchgate.net It is considered a "privileged structure" due to its synthetic accessibility and its ability to act as a versatile bioisosteric replacement, meaning it can substitute other chemical groups to enhance biological activity or modify physicochemical properties. bohrium.com

The pyrazole ring's aromatic nature facilitates key interactions with biological targets, making it a frequent component in the design of protein kinase inhibitors for targeted anticancer therapies. bohrium.com Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, and anticancer properties. researchgate.neteurekaselect.com This wide spectrum of bioactivity has led to intensive research and the development of numerous synthetic methods to create diverse pyrazole-based molecules. eurekaselect.commdpi.com The adaptability of the pyrazole nucleus allows for its incorporation with other pharmacophores, potentially leading to the creation of novel and potent therapeutic agents. eurekaselect.com

Role of Fluorination in Modulating Pyrazole Derivatives' Properties and Reactivity

The introduction of fluorine into organic molecules, a process known as fluorination, has become a critical strategy in modern chemistry, particularly for pyrazole derivatives. acs.orgbohrium.comsci-hub.se Fluorine is the most electronegative element, and its presence can profoundly alter a molecule's steric, electronic, and lipophilic characteristics. nih.gov These modifications are highly sought after in the development of pharmaceuticals and agrochemicals. bohrium.com

In the context of pyrazole derivatives, fluorination offers several key advantages:

Enhanced Biological Activity: The strong electron-withdrawing nature of fluorine can modify the acidity of nearby protons and influence the molecule's binding affinity to biological targets, often leading to improved inhibitory effects. nih.gov

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a site susceptible to metabolic oxidation can block this process, thereby increasing the drug's half-life in the body.

Modulated Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which affects its absorption, distribution, metabolism, and excretion (ADME) profile. This allows chemists to fine-tune the compound's ability to cross biological membranes.

The popularity of fluorinated pyrazoles has grown exponentially since the 1990s, with a significant portion of research on the topic published in recent years. acs.orgbohrium.comsci-hub.se This trend underscores the immense value of fluorination as a tool to optimize the performance of bioactive molecules for a wide range of applications, from medicine to agriculture. acs.orgbohrium.combohrium.com

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 4-Fluoro-1-methyl-1H-pyrazole | 69843-14-7 | C₄H₅FN₂ |

| Pyrazole | 288-13-1 | C₃H₄N₂ |

| 4-Fluoro-1H-pyrazole | 35277-02-2 | C₃H₃FN₂ |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) | 140681-55-6 | C₇H₁₄B₂ClF₄N₂ |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2/c1-7-3-4(5)2-6-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOOSGIZMQWMPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Synthesis of 4 Fluoro 1 Methyl 1h Pyrazole

Contemporary Approaches to Pyrazole (B372694) Fluorination

The direct fluorination of the pyrazole ring is a primary strategy for synthesizing fluorinated pyrazoles. Modern methods offer various ways to achieve this transformation, each with its own advantages and challenges.

Electrophilic Fluorination Strategies of 1H-Pyrazoles

Electrophilic fluorination is a widely used method for the direct introduction of a fluorine atom onto the pyrazole ring. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly employed for this purpose. The reaction of 1H-pyrazole with an electrophilic fluorinating agent selectively yields 4-Fluoro-1H-pyrazole google.com. This method is effective for the fluorination of various pyrazole derivatives thieme-connect.de.

The fluorination of 3,5-diarylpyrazole substrates using Selectfluor™ in acetonitrile (B52724) can produce both 4-fluoropyrazole and 4,4-difluoro-1H-pyrazole derivatives thieme-connect.deworktribe.com. The initial fluorination occurs at the 4-position, and further reaction at the same site leads to the difluorinated product thieme-connect.ded-nb.info. Microwave irradiation can be used to facilitate these reactions thieme-connect.ded-nb.info. However, the efficiency of electrophilic fluorination can be low for pyrazoles with electron-withdrawing groups due to the reduced nucleophilicity of the substrate thieme-connect.ded-nb.info. Other N-F electrophilic fluorinating reagents like N-fluoropyridinium salts and N-Fluorobenzenesulfonimide (NFSI) have also been developed and utilized for fluorinating various aromatic and heterocyclic compounds brynmawr.edursc.org.

| Substrate | Fluorinating Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| 1H-Pyrazole | Selectfluor® | Acetonitrile, 65°C, 1h | 4-Fluoro-1H-pyrazole | Not specified | google.com |

| 3,5-Diarylpyrazoles | Selectfluor™ | Acetonitrile, Microwave | 4-Fluoropyrazoles and 4,4-Difluoropyrazoles | Modest | thieme-connect.deworktribe.com |

| N-Aryl and N-Alkyl Pyrazoles | NFSI | Pd(OAc)2, PhCF3 | C5-Fluorinated Pyrazoles | Moderate to good | rsc.org |

Cyclization Reactions Involving Fluorinated Precursors

An alternative to direct fluorination is the construction of the pyrazole ring from acyclic precursors that already contain a fluorine atom. This approach often provides better control over regioselectivity. A common method involves the condensation of fluorinated 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives nih.govacs.org. For instance, 4-Fluoro-1H-pyrazole can be synthesized from (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde and hydrazine chemicalbook.com. This reaction proceeds by heating the reactants in an aqueous ethanol (B145695) solution chemicalbook.com.

Another strategy is the [3+2] cycloaddition of fluorinated 1,3-dipoles with appropriate dipolarophiles. For example, trifluoromethylated pyrazoles can be synthesized via the cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones nih.govacs.org. Flow chemistry has also been employed for the [2+3] cycloaddition of fluorinated diazoalkanes with alkynes to produce fluorine-substituted pyrazoles in moderate to excellent yields mdpi.com.

Late-Stage Fluorination Methodologies

Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule at a late step in the synthesis. This is a highly desirable strategy in drug discovery as it allows for the rapid generation of fluorinated analogs of biologically active compounds. While direct electrophilic fluorination of the pyrazole core can be considered a late-stage method, other advanced techniques are also being developed nih.govacs.org. These methodologies are crucial for accessing novel fluorinated pyrazole derivatives that might be difficult to synthesize through traditional routes acs.orgmpg.dempg.de. For instance, late-stage fluorination with Selectfluor® has been shown to be a reliable route to 4-fluoro-4-methyl-4H-pyrazoles nih.govmdpi.com.

Regioselective N-Methylation of Fluoropyrazoles

The N-methylation of unsymmetrically substituted pyrazoles can lead to a mixture of regioisomers, making selective methylation a significant challenge acs.org. The adjacent nitrogen atoms in the pyrazole ring can have similar reactivities, leading to poor selectivity acs.org.

To address this, methods using sterically bulky α-halomethylsilanes as masked methylating reagents have been developed. These reagents significantly improve the selectivity of N-alkylation compared to traditional methylating agents. The subsequent protodesilylation with a fluoride (B91410) source yields the N-methyl pyrazole with high regioselectivity acs.org. For 3(5)-substituted pyrazoles, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can dramatically increase the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine, favoring the formation of the isomer with the methyl group on the nitrogen further from the bulkier substituent conicet.gov.ar.

| Pyrazole Substrate | Methylating Agent/Conditions | Key Feature | Selectivity (N1/N2) | Reference |

|---|---|---|---|---|

| Various Pyrazoles | α-halomethylsilanes followed by protodesilylation | Steric bulk of the reagent | 92:8 to >99:1 | acs.org |

| From 1,3-diketones and methylhydrazine | Reaction in fluorinated alcohols (TFE or HFIP) | Solvent effect | Up to 99:1 | conicet.gov.ar |

Advanced Synthetic Protocols for Derivatization at Peripheral Positions of the 4-Fluoro-1-methyl-1H-pyrazole Scaffold

Further functionalization of the this compound scaffold is crucial for exploring its chemical space and potential applications. Various synthetic methods can be employed for derivatization at the C3 and C5 positions.

Cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for introducing aryl, heteroaryl, and alkynyl groups at halogenated positions of the pyrazole ring. While specific examples for the this compound scaffold are not detailed in the provided context, these are standard methods for pyrazole functionalization nih.gov. Directed ortho-metalation (DoM) can also be utilized, where a directing group on the pyrazole ring guides deprotonation and subsequent reaction with an electrophile at an adjacent position.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the synthesis of this compound and its derivatives. For electrophilic fluorination with Selectfluor®, the choice of solvent, temperature, and reaction time can significantly impact the outcome. The use of microwave irradiation has been shown to be beneficial in some cases researchgate.net.

In cyclization reactions, the nature of the starting materials and the reaction conditions, such as temperature and catalysts, play a crucial role in determining the regioselectivity of the final pyrazole product nih.gov. For instance, in the synthesis of trifluoromethylated pyrazoles, the solvent was found to influence the outcome of the aromatization step nih.gov. Similarly, for N-methylation, the choice of the methylating agent and the solvent system is paramount for achieving high regioselectivity acs.orgconicet.gov.ar. The use of flow chemistry can also offer advantages in terms of safety, scalability, and optimization of reaction parameters mdpi.com.

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 1 Methyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Pathways of 4-Fluoro-1-methyl-1H-pyrazole and its Derivatives

The reactivity of the pyrazole (B372694) ring is characterized by a pronounced aromatic character, which dictates its behavior in substitution reactions. Generally, the pyrazole nucleus is susceptible to electrophilic attack at the 4-position, while the electron-withdrawing nature of the nitrogen atoms deactivates the 3 and 5-positions towards electrophiles, making them more prone to nucleophilic attack researchgate.netresearchgate.net.

Fluorination of an unsubstituted pyrazole ring with electrophilic fluorinating agents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) selectively occurs at the C-4 position, which underscores the inherent nucleophilicity of this site in the parent heterocycle. nih.govthieme-connect.de Once the 4-position is fluorinated, as in this compound, subsequent electrophilic attack is disfavored.

Oxidation and Reduction Transformations

The oxidation of pyrazole derivatives can be achieved using various reagents, and the outcome is often dependent on the nature of the substituents on the pyrazole ring. For instance, the electrophilic fluorinating agent Selectfluor™ has been shown to act as an oxidizing agent under certain conditions. In studies on pyrazoles with specific methylene-based groups (-CH₂X) at the C-4 position, treatment with Selectfluor™ led to oxidation, yielding a 4-formyl-pyrazole when the 'X' group was NEt₂ or SPr. researchgate.net This suggests that the pyrazole ring can facilitate oxidative transformations at its C-4 position. For this compound itself, while the C-4 position is already substituted with fluorine, the potential for oxidation at other sites or of the ring system would depend on the specific reaction conditions and oxidizing agents employed. Common oxidizing agents for heterocyclic systems include reagents based on chromium (VI), manganese (IV), and peroxyacids. ucr.edu

Reduction of the pyrazole ring is less common due to its aromatic stability. However, specific functional groups attached to the ring can undergo reduction. For example, a formyl group or a nitro group on the ring could be reduced using standard reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation without affecting the core pyrazole structure.

Applications in Click Chemistry Methodologies

The rapid and specific reactivity of fluorinated 4H-pyrazoles in catalyst-free Diels-Alder reactions makes them excellent candidates for "click chemistry". nih.govnih.gov Click chemistry refers to reactions that are high-yielding, modular, and create minimal byproducts, often in biologically compatible conditions. wikipedia.org

The inverse-electron-demand Diels-Alder reaction between a fluorinated 4H-pyrazole (as the diene) and a strained alkyne (as the dienophile) fits the criteria for a click reaction, particularly for applications in bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes. nih.gov Fluorinated 4H-pyrazoles have emerged as potential reagents for these applications due to their high reaction rates without the need for a toxic metal catalyst. mit.edunih.gov However, a balance must be struck between reactivity and stability, as highly reactive compounds like DFP can be unstable in the presence of biological nucleophiles. mit.edunih.gov The mono-fluorinated analogue, MFP, was developed as an alternative that offers greater stability while still maintaining rapid reactivity suitable for click chemistry applications. mdpi.comnih.gov

Influence of Fluoro and Methyl Substituents on Reaction Mechanisms and Kinetics

The fluoro and methyl substituents exert significant electronic and steric effects that modulate the reactivity, mechanisms, and kinetics of pyrazole compounds.

Fluoro Substituent:

Inductive Effect: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect. In this compound, this deactivates the ring towards electrophilic substitution.

Hyperconjugation and Antiaromaticity: In 4H-pyrazoles, fluoro substituents at the C-4 position induce hyperconjugative antiaromaticity, a key factor in destabilizing the ground state and accelerating Diels-Alder reactions. nih.govmit.edunih.gov Calculations show that this effect destabilizes the DFP and MFP scaffolds by 5.8 and 1.4 kcal/mol, respectively. mit.edu

LUMO Energy: The electron-withdrawing nature of fluorine lowers the LUMO energy of the 4H-pyrazole system, which is a critical factor for increasing the rate of inverse-electron-demand Diels-Alder reactions. nih.govnih.gov The calculated LUMO energies for DFP and MFP are -2.0 eV and -1.3 eV, respectively. nih.gov

Methyl Substituent:

Inductive and Hyperconjugative Effects: The methyl group at N-1 is weakly electron-donating, which slightly increases the electron density of the pyrazole ring. At C-4 in a 4H-pyrazole, it has a much weaker electronic effect than fluorine.

Steric Effects: The methyl group is larger than a fluorine atom and can introduce steric hindrance, potentially influencing the approach of reagents.

Stability vs. Reactivity: In the context of 4H-pyrazole cycloadditions, replacing a fluorine atom with a methyl group (comparing DFP to MFP) leads to a significant increase in stability towards biological nucleophiles. mdpi.comnih.gov After an 8-hour incubation in fetal bovine serum, 64% of MFP remained intact compared to only 42% of DFP. mit.edu This gain in stability comes at the cost of a 7-fold decrease in Diels-Alder reactivity. nih.gov The reduced reactivity is due to the diminished hyperconjugative antiaromaticity in MFP compared to DFP. mdpi.comnih.gov

Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 1 Methyl 1h Pyrazole and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy Studies (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated pyrazoles. The presence of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive analysis of the molecule's connectivity and electronic structure.

¹H NMR: In proton NMR, the chemical shifts of protons on the pyrazole (B372694) ring are influenced by the electronegativity of the adjacent fluorine atom and the electronic nature of the N-methyl group. For the closely related analogue, 4-fluoro-1H-pyrazole, the protons at the C3 and C5 positions are observed as a doublet in the ¹H NMR spectrum due to coupling with the ¹⁹F nucleus. A study comparing a series of 4-halogenated pyrazoles found that the fluorine substituent, being the most electronegative, results in the most upfield chemical shift for the N-H proton compared to chloro, bromo, and iodo analogues mdpi.com. For 4-Fluoro-1-methyl-1H-pyrazole, one would expect to see signals corresponding to the two pyrazole ring protons and a distinct singlet for the N-methyl protons.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. The carbon atom directly bonded to the fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The chemical shifts of the other ring carbons (C3 and C5) will also be influenced by the fluorine substituent and will show smaller two- and three-bond couplings (²JC-F and ³JC-F), which are valuable for unambiguous signal assignment. The N-methyl carbon will appear as a singlet in the aliphatic region of the spectrum.

¹⁹F NMR: Fluorine-19 NMR is particularly sensitive to the local electronic environment. The chemical shift of the fluorine atom in this compound provides a direct probe of the electronic effects within the pyrazole ring. The signal is typically a singlet in a proton-decoupled spectrum but will show couplings to the adjacent C3 and C5 protons in a coupled spectrum. The behavior of ¹⁹F chemical shifts can sometimes appear counterintuitive; for instance, in some fluorinated imidazole (B134444) systems, deshielded shifts have been correlated with more polar C-F bonds nih.gov.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |

|---|---|---|---|---|

| 4-Fluoro-1H-pyrazole | ¹H (N-H) | Upfield relative to other halo-pyrazoles | Not specified | mdpi.com |

| Generic Fluoropyrazole | ¹⁹F | ~ -175 (singlet) | Not applicable | Data for related systems suggest this range. |

| Generic Fluoropyrazole | ¹³C (C-F) | Varies | Large ¹JC-F | General principle. |

X-ray Crystallography and Solid-State Structural Analysis of Fluorinated Pyrazole Analogues

X-ray crystallography provides definitive proof of molecular structure by mapping electron density in the crystalline solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not detailed in the available literature, extensive analysis of its parent analogue, 4-fluoro-1H-pyrazole, offers significant structural insights nih.goviucr.orgnsf.govnih.govresearchgate.net.

The crystal structure of 4-fluoro-1H-pyrazole was determined at 150 K to avoid sublimation nih.goviucr.org. It crystallizes in the triclinic space group P-1 iucr.org. Unlike the chloro and bromo analogues which form trimeric supramolecular motifs, 4-fluoro-1H-pyrazole forms one-dimensional chains via intermolecular N—H⋯N hydrogen bonds nih.govresearchgate.net. The asymmetric unit contains two crystallographically unique molecules linked by such a hydrogen bond nih.gov. The pyrazole rings themselves are planar nih.govnsf.gov.

The presence of the N-methyl group in this compound would preclude the formation of the N—H⋯N hydrogen-bonded chains observed in its analogue, as the hydrogen-bond donor is absent nih.gov. This would lead to a significantly different crystal packing, likely governed by weaker C—H⋯F or C—H⋯N interactions and dipole-dipole forces.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₃H₃FN₂ | iucr.orgnih.gov |

| Crystal System | Triclinic | iucr.org |

| Space Group | P-1 | iucr.org |

| a (Å) | 5.3377 (3) | Data from CCDC deposition related to source. |

| b (Å) | 7.1065 (4) | Data from CCDC deposition related to source. |

| c (Å) | 9.0715 (5) | Data from CCDC deposition related to source. |

| α (°) | 100.264 (2) | Data from CCDC deposition related to source. |

| β (°) | 96.223 (2) | Data from CCDC deposition related to source. |

| γ (°) | 109.116 (2) | Data from CCDC deposition related to source. |

| Supramolecular Motif | 1D Hydrogen-bonded chain (catemer) | mdpi.comnih.gov |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy Applications for Molecular Characterization

Vibrational and electronic spectroscopies probe the energy levels of molecules, providing characteristic fingerprints based on bond vibrations and electronic transitions.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule mt.comtriprinceton.org. For pyrazole derivatives, IR spectra show characteristic bands for C-H, C=C, and C-N stretching and bending vibrations. In the case of 4-fluoro-1H-pyrazole, a key feature is the N-H stretching band, which is sensitive to hydrogen bonding mdpi.com. The IR spectrum of 4-fluoro-1H-pyrazole shows a sharp feature at 3133 cm⁻¹, which is characteristic of its hydrogen-bonded chain structure mdpi.comresearchgate.net.

For this compound, the N-H stretching bands would be absent. Instead, new bands corresponding to the symmetric and asymmetric C-H stretching of the N-methyl group would appear, typically in the 2850-3000 cm⁻¹ region. The C-F stretching vibration also gives rise to a strong absorption band in the IR spectrum, usually found in the 1000-1400 cm⁻¹ region. Raman spectroscopy would provide complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum encyclopedia.pub.

Electronic Spectroscopy (UV-Vis): UV-Visible spectroscopy provides information on the electronic transitions within a molecule, typically involving π-electrons in aromatic systems. Pyrazole and its derivatives exhibit absorption bands in the UV region corresponding to π-π* and n-π* transitions of the heterocyclic ring researchgate.netresearchgate.net. The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the substituents on the ring. The fluorine and methyl groups in this compound would be expected to cause shifts in these transitions (a chromophoric effect) compared to unsubstituted pyrazole, providing a characteristic electronic spectrum.

Computational and Theoretical Chemistry of 4 Fluoro 1 Methyl 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory) on Molecular Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular and electronic structure of 4-Fluoro-1-methyl-1H-pyrazole. These calculations provide a theoretical framework for understanding the molecule's geometry, charge distribution, and orbital energies.

DFT studies on pyrazole (B372694) derivatives are often conducted using functionals like B3LYP combined with basis sets such as 6-311+G(d,p) to achieve a balance between computational cost and accuracy. Such calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties. For instance, studies on related halogenated pyrazoles have used DFT to calculate electrostatic potential maps, which identify electrophilic and nucleophilic sites on the molecule, and to confirm structural arrangements predicted by experimental methods like X-ray crystallography .

While specific peer-reviewed DFT studies focusing exclusively on this compound are not extensively available in the searched literature, computational data from chemical suppliers provide some predicted properties. These properties are valuable for initial assessments of the molecule's characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| TPSA (Topological Polar Surface Area) | 17.82 Ų | chemscene.com |

| logP (Octanol-Water Partition Coefficient) | 0.5592 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

These predicted values suggest that this compound has moderate polarity and is unlikely to be a hydrogen bond donor. DFT calculations on the closely related compound, 5-bromo-4-fluoro-1-methyl-1H-pyrazole, have yielded a calculated dipole moment of approximately 2.8 Debye, indicating moderate polarity, which is consistent with the expected properties of this compound smolecule.com.

Frontier Molecular Orbital Theory and Reactivity Prediction (e.g., HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity researchgate.netnih.gov.

For pyrazole derivatives, DFT calculations are commonly used to determine these orbital energies. While specific published data for this compound is scarce, computational studies on the analogous compound 5-bromo-4-fluoro-1-methyl-1H-pyrazole provide valuable comparative insights. The calculated HOMO-LUMO gap for this related molecule is approximately 5.2 eV, which suggests significant stability smolecule.com.

Table 2: Calculated Frontier Orbital Energies for a Related Pyrazole Derivative

| Compound | Property | Energy (eV) | Source |

|---|---|---|---|

| 5-bromo-4-fluoro-1-methyl-1H-pyrazole | HOMO Energy | -6.34 | smolecule.com |

| LUMO Energy | -1.12 | smolecule.com |

These values help in predicting how the molecule might participate in chemical reactions, particularly cycloadditions or reactions with electrophiles and nucleophiles. The electron-withdrawing nature of the fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted pyrazole, influencing its reactivity profile.

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed simulation of chemical reaction pathways, providing insights into reaction mechanisms, activation energies, and the structures of transient intermediates and transition states. For pyrazole derivatives, these simulations are crucial for understanding their synthesis and reactivity.

For example, DFT calculations have been employed to study the Diels-Alder reactivity of the isomeric 4-fluoro-4-methyl-4H-pyrazoles. These studies compute the Gibbs free energies of activation (ΔG‡) and reaction (ΔGrxn) to predict reaction rates and feasibility mit.edu. The calculations can identify the transition-state geometries, showing the bond-forming and bond-breaking processes at a molecular level mit.edu.

While specific simulations for reactions involving this compound were not found in the available literature, the established methodologies are applicable. A typical study would involve:

Identifying potential reaction pathways.

Calculating the geometries and energies of reactants, products, and any intermediates.

Locating the transition state structure for each step of the reaction.

Calculating the activation energy, which determines the reaction rate.

Such simulations could be used to optimize synthetic routes, for instance, by predicting the regioselectivity of electrophilic substitution on the pyrazole ring or understanding its stability under various reaction conditions thieme-connect.denih.gov.

Analysis of Aromaticity, Hyperconjugation, and Substituent Electronic Effects

The pyrazole ring is an aromatic heterocycle, and its aromaticity is a key determinant of its stability and reactivity. The introduction of substituents like fluorine and a methyl group at the C4 and N1 positions, respectively, significantly modulates the electronic properties of the ring.

Aromaticity: The pyrazole ring in this compound is a π-excessive system, meaning it has more π-electrons than needed for aromaticity, which generally makes it reactive towards electrophiles. Computational methods can quantify aromaticity through indices like the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring.

Substituent Electronic Effects:

Fluorine (at C4): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weaker, electron-donating resonance effect (+R) via its lone pairs. In halogenated aromatic systems, the inductive effect typically dominates, deactivating the ring towards electrophilic attack.

Methyl (at N1): The methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation. This can slightly increase the electron density of the pyrazole ring.

Hyperconjugation: In related isomers like 4-fluoro-4-methyl-4H-pyrazole, hyperconjugative antiaromaticity has been shown to destabilize the molecule and enhance its reactivity in Diels-Alder reactions mit.edunih.govmdpi.com. This specific effect arises from the interaction of σ-bonds with the π-system in the non-planar 4H-pyrazole ring. For the planar, aromatic 1H-pyrazole ring in this compound, such hyperconjugative antiaromaticity is not a defining feature, and the substituent effects are primarily governed by induction and resonance.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In the context of drug discovery, molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme nih.gov. Pyrazole derivatives are known to exhibit a wide range of biological activities and are often investigated as potential enzyme inhibitors nih.govekb.eg.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling many possible conformations of the ligand within the active site of the protein and scoring them based on binding affinity (e.g., in kcal/mol) researchgate.netsemanticscholar.org. Docking studies on various pyrazole derivatives have been used to investigate their potential as inhibitors of targets like cyclooxygenase-2 (COX-2), receptor tyrosine kinases, and various proteases nih.govresearchgate.net. Such a study on this compound would identify key interactions, like hydrogen bonds or hydrophobic contacts, with amino acid residues in the target's active site.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability and dynamic behavior of the ligand-receptor complex over time (typically nanoseconds). MD provides a more realistic view of the interactions in a simulated physiological environment, including the presence of water molecules nih.gov. These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding.

Although no specific docking or MD studies for this compound were identified in the search results, the general applicability of these methods to pyrazole scaffolds is well-documented, suggesting their utility in assessing the therapeutic potential of this specific compound nih.govresearchgate.net.

Biological Activities and Medicinal Chemistry Applications of the 4 Fluoro 1 Methyl 1h Pyrazole Scaffold

Structure-Activity Relationship (SAR) Studies of 4-Fluoro-1-methyl-1H-pyrazole Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For derivatives of the this compound scaffold, these studies have provided valuable insights into how different substituents and their positions on the pyrazole (B372694) ring influence their therapeutic potential. The pyrazole ring itself is considered a privileged scaffold due to its synthetic accessibility and favorable drug-like properties. nih.gov

The biological efficacy and selectivity of compounds incorporating the this compound scaffold are highly dependent on the substitution patterns on the pyrazole ring. nih.gov Research on various pyrazole derivatives has shown that the introduction of different functional groups at various positions can significantly modulate their interaction with biological targets. nih.gov For instance, in a series of pyrazole-based inhibitors, substitutions at the N1 and C4 positions of the pyrazole ring have been shown to be critical for their inhibitory activity and selectivity against certain kinases. mdpi.com The strategic placement of substituents can lead to optimized interactions with the active site of target proteins, thereby enhancing potency and reducing off-target effects.

The pyrazole scaffold is a cornerstone in the development of protein kinase inhibitors. nih.govdntb.gov.ua The substitutions on the pyrazole ring play a pivotal role in determining the binding affinity and selectivity of these inhibitors. nih.gov For example, in the design of Aurora kinase inhibitors, the pyrazole template has proven to be an important scaffold for both non-selective and subtype-selective inhibitors. nih.gov

| Compound/Derivative Class | Substitution Pattern | Impact on Biological Activity | Reference |

|---|---|---|---|

| N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) | Complex substitution on a 1-methyl-1H-pyrazol-4-yl core | High affinity irreversible inhibitor of oncogenic EGFR mutants. | nih.gov |

| Pyrazolo[4,3-d]pyrimidine derivatives | N1-methyl substitution | Potent inhibition of tubulin polymerization. | nih.gov |

| 4-Amino-1H-pyrazoles | Various substitutions | Covalent inhibition of CDK14. | mdpi.com |

The fluorine atom at the C4 position and the methyl group at the N1 position of the this compound scaffold play specific and crucial roles in the interaction of its derivatives with biological targets. The introduction of a fluorine atom can significantly enhance the biological activity of a molecule. meddocsonline.org This is attributed to fluorine's high electronegativity, which can alter the electronic properties of the molecule, influence its metabolic stability, and enhance its binding affinity to target proteins through the formation of favorable interactions such as hydrogen bonds or dipole-dipole interactions. meddocsonline.org

The N-methyl group is also a key feature in many biologically active pyrazole derivatives. nih.gov In the context of protein kinase inhibitors, the N-methyl group on the pyrazole ring can be essential for selectivity. For example, it can introduce steric hindrance that prevents the inhibitor from binding to off-target kinases, thereby improving its selectivity profile. mdpi.com Docking studies of pyrazole-based inhibitors have often highlighted the importance of the pyrazole moiety in fitting into specific regions of the enzyme's active site. mdpi.com

| Group | Position | Role in Ligand-Target Interaction | Reference |

|---|---|---|---|

| Fluorine | C4 | Enhances biological activity, metabolic stability, and binding affinity. | meddocsonline.org |

| Methyl | N1 | Contributes to selectivity by introducing steric hindrance and can be crucial for fitting into the target's binding pocket. | mdpi.com |

Exploration in Anticancer Research

The this compound scaffold is a promising framework for the development of novel anticancer agents. nih.govsrrjournals.com Pyrazole derivatives, in general, have demonstrated a broad spectrum of anticancer activities, and those incorporating the specific this compound moiety are of particular interest due to the advantageous properties conferred by the fluorine and methyl substitutions. nih.govsrrjournals.com

Derivatives of the pyrazole scaffold have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms. waocp.orgnih.gov One common mechanism involves the generation of reactive oxygen species (ROS), which can trigger a cascade of events leading to programmed cell death. nih.gov For instance, certain pyrazole derivatives have been found to provoke apoptosis accompanied by an elevated level of ROS and increased caspase-3 activity in triple-negative breast cancer cells. nih.gov

Furthermore, pyrazole-based compounds can modulate key signaling pathways involved in cancer cell survival and proliferation. waocp.orgrsc.org They have been shown to activate pro-apoptotic proteins such as Bax and p53, and to inhibit anti-apoptotic proteins like Bcl-2. rsc.org The modulation of these pathways disrupts the cellular machinery that cancer cells rely on for their uncontrolled growth, ultimately leading to their demise.

Numerous studies have demonstrated the potent inhibitory effects of pyrazole derivatives on cancer cell proliferation in both in vitro and in vivo models. nih.govnih.gov In vitro studies using various cancer cell lines have shown that compounds containing the pyrazole scaffold can inhibit cell growth with high efficacy. For example, certain pyrazole derivatives have been found to be significantly more potent than standard anticancer drugs in inhibiting the growth of leukemia and lung cancer cells. nih.gov

| Compound/Derivative Class | Cancer Model | Observed Effect | Reference |

|---|---|---|---|

| Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b) | K562 (leukemia), MCF-7 (breast), A549 (lung) cell lines (in vitro) | Potent inhibition of cell growth with GI50 values of 0.021, 1.7, and 0.69 µM, respectively. | nih.gov |

| L-4 (a pyrazole-containing Hh pathway inhibitor) | Ptch+/-; p53-/- medulloblastoma allograft model (in vivo) | Prominent dose-dependent anti-tumor efficacy. | nih.gov |

| NGR-Daunorubicin Conjugates | HT-29 human colon tumors in SCID mice (in vivo) | Significant tumor growth inhibition. | nih.gov |

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, a major class of targeted anticancer therapies. nih.govdntb.gov.uanih.govnih.gov Many FDA-approved kinase inhibitors contain a pyrazole ring, highlighting its importance in this area. nih.govdntb.gov.uanih.gov The this compound moiety offers a desirable combination of features for kinase inhibition, including the potential for enhanced binding affinity and selectivity. nih.gov

Derivatives incorporating the 1-methyl-1H-pyrazol-4-yl group have been successfully developed as inhibitors of various kinases, including epidermal growth factor receptor (EGFR), fibroblast growth factor receptors (FGFRs), and Janus kinases (JAKs). nih.gov For example, Erdafitinib, which contains a 3-(1-methyl-1H-pyrazol-4-yl)-quinoxaline scaffold, is a potent FGFR inhibitor. nih.gov The pyrazole ring in these inhibitors often forms crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase, leading to the inhibition of its catalytic activity and the downstream signaling pathways that drive cancer progression. nih.gov

Investigations into Antimicrobial Properties

Minimum Inhibitory Concentration (MIC) Determinations

No published studies were identified that report the Minimum Inhibitory Concentration (MIC) values for this compound against any tested microorganisms. Consequently, a data table for MIC determinations for this specific compound cannot be generated.

Other Emerging Pharmacological Applications

The this compound core is present in more complex molecules that have been investigated for various pharmacological applications. However, studies on the direct pharmacological effects of this compound as a standalone agent are limited.

Enzyme and Receptor Modulation Studies (e.g., Akt Inhibition, MET Inhibition, Androgen Receptor Antagonism, Cannabinoid Receptor Antagonism, PTP1B Inhibition)

The this compound scaffold has been incorporated into larger molecules designed as enzyme and receptor modulators. For instance, it is a component of compounds synthesized as potential PI3 kinase inhibitors, which can affect the Akt signaling pathway google.comgoogleapis.com. It has also been used in the synthesis of ALK (Anaplastic Lymphoma Kinase) inhibitors google.com.

Despite its use as a synthetic intermediate, there is a lack of direct evidence from the reviewed literature to suggest that this compound itself has been studied as an inhibitor of Akt, MET, Protein Tyrosine Phosphatase 1B (PTP1B), or as an antagonist for the androgen or cannabinoid receptors. The biological activity in these cases is attributed to the larger, more complex molecules rather than the isolated this compound moiety.

Applications as Privileged Structures in Drug Discovery

The pyrazole nucleus is widely regarded as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. The use of this compound as a building block in the synthesis of kinase inhibitors and other potential therapeutic agents suggests its utility as a valuable scaffold in drug discovery efforts google.comgoogle.com. Its structural and electronic properties, conferred by the fluorine and methyl substitutions, likely contribute to the favorable pharmacokinetic and pharmacodynamic profiles of the final drug candidates. However, specific studies detailing the advantages of the this compound scaffold as a privileged structure were not found in the reviewed literature.

Applications in Agrochemical Science and Material Science

Role as a Building Block in Agrochemical Synthesis

Fluorinated pyrazoles are recognized as essential building blocks in the development of modern agrochemicals, particularly fungicides. researchgate.net The pyrazole (B372694) ring system is a key component in numerous biologically active molecules, and the addition of fluorine can enhance properties such as metabolic stability and binding affinity to target enzymes.

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety, a close structural relative of 4-fluoro-1-methyl-1H-pyrazole, is a particularly outstanding acyl group that has been incorporated into several commercially successful fungicides. nih.gov These compounds typically function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in fungi. researchgate.netnih.gov The demand for new fluorinated building blocks is rising due to the increasing number of fluorine-containing active ingredients in the agrochemical sector. researchgate.net

Several highly effective commercial fungicides have been developed using this core structure, demonstrating the importance of the fluorinated methyl-pyrazole scaffold in crop protection. nih.gov

Table 1: Examples of Commercial Fungicides Containing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Moiety

| Fungicide | Developer | Year of Introduction |

|---|---|---|

| Isopyrazam | Syngenta | 2010 |

| Sedaxane | Syngenta | 2011 |

| Bixafen | Bayer | 2011 |

| Fluxapyroxad | BASF | 2012 |

| Benzovindiflupyr | Syngenta | 2012 |

Source: Adapted from research on novel pyrazole-4-carboxylic acid amides. nih.gov

Research continues to explore new derivatives by synthesizing novel amide compounds based on this pyrazole core. For instance, new series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested against various phytopathogenic fungi, with some showing excellent antifungal activity, sometimes even higher than existing commercial fungicides like boscalid. nih.gov Similarly, the introduction of a 1,2,3,4-tetrahydroquinoline (B108954) group to a pyrazole structure has yielded compounds with significant fungicidal activities against pathogens like G. graminis var. tritici. researchgate.net These examples underscore the versatility and efficacy of the fluorinated pyrazole scaffold as a foundational element in the design of new agrochemicals.

Development of Specialty Chemicals and Functional Materials Incorporating the this compound Moiety

The unique electronic properties conferred by the fluorine atom make the this compound moiety an attractive component for specialty chemicals and functional materials. researchgate.net Fluorinated heterocycles are important building blocks in material sciences, finding applications in areas ranging from electronics to advanced polymers. researchgate.net

Research into related fluorinated pyrazole derivatives has highlighted their potential. For example, 5-Bromo-4-fluoro-1-methyl-1H-pyrazole is noted for its potential use in developing advanced materials with specific functionalities. smolecule.com The presence of both fluoro and bromo substituents on the pyrazole ring could be of interest for applications in materials like organic light-emitting diodes (OLEDs) or ionic liquids. smolecule.com

Furthermore, studies on methylated pyrazole derivatives have demonstrated their utility in other advanced applications. A novel compound, 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole (MBTFMP), was synthesized and characterized for use as a functional additive in high-voltage lithium-ion batteries. researchgate.net This research revealed that strategic methylation of the pyrazole ring could enhance the electrochemical stability window of the electrolyte, leading to improved battery performance. researchgate.net This demonstrates that thoughtful molecular design based on the pyrazole core can lead to the development of tailored functional additives for specific, high-performance applications. researchgate.net

Research in Magnetic Materials and Coordination Chemistry

Pyrazole and its derivatives have long been a focus in the field of coordination chemistry due to their versatile coordination modes. researchgate.netresearchgate.net They can act as ligands, binding to metal ions to form a wide array of coordination complexes with diverse structures and properties. researchgate.net The introduction of fluorine into the pyrazole ligand can modulate the electronic and steric properties of the resulting metal complexes, influencing their stability and reactivity. chemrxiv.org

A significant area of research involves using fluorinated pyrazole-based ligands to construct molecular magnetic materials. In one study, a novel fluorinated pyrazolyl-substituted nitronyl nitroxide radical, 4,4,5,5-tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl (LF), was synthesized. mdpi.com This radical ligand was then used to create heterospin complexes with various 3d transition metals (Mn, Co, Ni, Cu). mdpi.com

The resulting complexes exhibited interesting structural and magnetic properties. X-ray crystallography revealed that the manganese, cobalt, and nickel complexes formed similar dimer structures, while the copper complex formed a chain-polymer structure. mdpi.com Magnetic measurements showed strong antiferromagnetic coupling between the metal ions and the directly coordinated radical ligand. mdpi.com

Table 2: Magnetic Coupling Constants in Dimer Complexes [M(hfac)2LF]2

| Metal Ion (M) | Exchange Coupling Constant (JM-ON) cm-1 |

|---|---|

| Mn(II) | -84.1 ± 1.5 |

| Co(II) | -134.3 ± 2.6 |

| Ni(II) | -276.2 ± 2.1 |

Source: Data from synthesis and magnetic characterization of 3d metal complexes. mdpi.com

Future Research Directions and Translational Perspectives

Advancements in Asymmetric Synthesis and Stereoselective Functionalization of 4-Fluoro-1-methyl-1H-pyrazole Derivatives

The introduction of chirality into molecules is a cornerstone of modern drug discovery, as stereoisomers of a compound can exhibit markedly different pharmacological and toxicological profiles. For derivatives of this compound, the development of asymmetric synthesis and stereoselective functionalization methods is a critical frontier.

Future research will likely concentrate on the following areas:

Catalytic Enantioselective Fluorination: While methods for the fluorination of pyrazoles exist, achieving high enantioselectivity remains a challenge. Research into novel chiral catalysts, including transition metal complexes and organocatalysts like Cinchona alkaloids, is expected to yield more efficient and selective methods for introducing fluorine asymmetrically onto pyrazolone (B3327878) precursors. researchgate.net

Stereoselective C-H Functionalization: Directing groups will likely be employed to achieve site-specific and stereoselective functionalization of the pyrazole (B372694) core and its substituents. This approach allows for the late-stage introduction of complex chiral moieties, providing a modular route to a diverse library of stereochemically defined derivatives.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the pyrazole ring or its substituents is another promising strategy. This can involve the condensation of chiral 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives to build the core structure with predefined stereocenters.

The development of these methods will enable the synthesis of specific enantiomers of this compound derivatives, allowing for a more precise evaluation of their structure-activity relationships (SAR) and the identification of candidates with improved therapeutic indices.

High-Throughput Screening and Combinatorial Chemistry for Novel Derivative Discovery

To efficiently explore the vast chemical space surrounding the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. These strategies facilitate the rapid synthesis and evaluation of large libraries of compounds, accelerating the identification of hits with desired biological activities.

Key future directions include:

Combinatorial Library Design: The synthesis of focused libraries of this compound derivatives will be a primary objective. By systematically varying substituents at different positions of the pyrazole ring, researchers can efficiently map the SAR for specific biological targets. The pyrazole scaffold is a common feature in protein kinase inhibitors, making this a particularly promising area for exploration. manmiljournal.ru

High-Throughput Screening Assays: The development and implementation of robust and miniaturized HTS assays are crucial for screening these large libraries against a wide range of biological targets, such as kinases and other enzymes. nih.gov The discovery of a novel class of p38 MAP kinase inhibitors was achieved through HTS, underscoring the power of this approach. nih.gov

The data generated from these large-scale screening efforts will be invaluable for building predictive models and guiding the design of next-generation derivatives.

| Screening Approach | Objective | Key Methodologies | Potential Outcome |

| Combinatorial Chemistry | Rapidly generate a large and diverse library of this compound derivatives. | Parallel synthesis, solid-phase synthesis, diversity-oriented synthesis. | A comprehensive library of compounds for screening and SAR studies. |

| High-Throughput Screening (HTS) | Efficiently test the generated library against various biological targets. | Miniaturized biochemical and cell-based assays, automated liquid handling, robotic screening systems. | Identification of "hit" compounds with desired biological activity for further optimization. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of complex datasets and the generation of novel molecular structures with desired properties. easpublisher.comnih.gov For this compound, these computational tools offer a powerful means to accelerate the design-make-test-analyze cycle. acs.org

Future applications of AI and ML in this context will likely involve:

Predictive Modeling (Quantitative Structure-Activity Relationship - QSAR): ML algorithms can be trained on data from HTS campaigns to build robust QSAR models. nih.gov These models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates and reduce the number of compounds that need to be synthesized and tested. easpublisher.com

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new this compound derivatives. nih.govresearchgate.net These models learn the underlying patterns in existing chemical data to generate novel structures that are predicted to be active against a specific target.

Synthesis Planning: AI tools are being developed to predict viable synthetic routes for novel compounds. acs.org By analyzing vast databases of chemical reactions, these algorithms can suggest step-by-step synthetic pathways, potentially identifying more efficient or cost-effective routes than those devised by human chemists.

The integration of AI and ML will not only accelerate the discovery of new derivatives but also provide deeper insights into the molecular features that govern their biological activity.

Sustainable Synthesis and Green Chemistry Approaches for Production

As the chemical industry moves towards more environmentally friendly practices, the adoption of green chemistry principles in the synthesis of this compound and its derivatives is essential. researchgate.net The focus will be on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Key areas for future research in sustainable synthesis include:

Catalytic Methods: The use of recyclable catalysts, including nanocatalysts and biocatalysts, can reduce waste and improve the efficiency of synthetic transformations. mdpi.com

Alternative Solvents and Energy Sources: Research into the use of greener solvents, such as water or bio-based solvents, and alternative energy sources like microwave irradiation can significantly reduce the environmental impact of chemical synthesis. researchgate.netmdpi.com Microwave-assisted synthesis has been shown to accelerate reactions and improve yields for pyrazole synthesis. mdpi.com

Process Optimization: A recently developed process for preparing 4-fluoro-1H-pyrazole via electrophilic fluorination of 1H-pyrazole offers a more direct route compared to methods involving cyclization of fluorine-bearing compounds. google.com Further optimization of this process, including temperature, solvent, and extraction methods (e.g., using methyl-tert-butyl-ether at a specific pH), can lead to a more sustainable and efficient manufacturing process. google.com

By embracing these green chemistry approaches, the production of this compound and its derivatives can be made more sustainable and economically viable.

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Utilizing late-stage fluorination and catalytic cycles to maximize the incorporation of starting materials into the final product. nih.gov |

| Use of Safer Solvents | Replacing traditional volatile organic compounds with water, supercritical fluids, or bio-derived solvents. researchgate.net |

| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com |

| Catalysis | Developing and using highly selective and recyclable catalysts to minimize waste and improve reaction efficiency. mdpi.com |

| Waste Prevention | Optimizing reaction conditions and purification methods, such as selective extraction, to reduce the generation of byproducts. google.com |

Q & A

Q. What are the common synthetic routes for 4-Fluoro-1-methyl-1H-pyrazole, and how can purity be optimized during synthesis?

- Methodological Answer : A widely used method involves fluorination of pyrazole precursors using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) as a fluorinating agent. Post-reaction, the target compound is extracted from mixtures containing unreacted pyrazole using methyl-tert-butyl-ether (MTBE) at pH 1.8, which selectively isolates 4-Fluoro-1H-pyrazole derivatives . Purification can be enhanced via column chromatography or recrystallization in solvents like ethyl acetate. Purity (>95%) is confirmed by HPLC and NMR analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and fluorine integration. Mass Spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like C-F bonds (stretching at ~1100 cm⁻¹). X-ray crystallography, though less common, resolves crystal packing and steric effects in derivatives .

Advanced Research Questions

Q. How can fluorination reaction conditions be optimized to improve yield in this compound synthesis?

- Methodological Answer : Key parameters include:

- Catalyst : Use palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to introduce methyl or aryl groups.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reagent solubility and reaction rates.

- Temperature : Controlled heating (80–120°C) minimizes side reactions like dehalogenation.

- pH : Maintain acidic conditions (pH <2) during extraction to suppress ionization and improve MTBE efficiency .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in fluorinated pyrazole derivatives targeting antimicrobial activity?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the pyrazole 3- and 5-positions to enhance antimicrobial potency against drug-resistant bacteria .

- Bioassay Design : Test derivatives in MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin.

- Computational Modeling : Use DFT calculations or molecular docking (e.g., with Staphylococcus FabI enzyme) to predict binding affinities .

Q. How should researchers address contradictions in reported biological activities of fluorinated pyrazoles?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., inoculum size, incubation time) across labs.

- Structural Confirmation : Re-validate compound identity via NMR and HRMS to rule out synthesis errors.

- Meta-Analysis : Compare data across studies, noting variables like bacterial strain mutations or solvent effects in bioassays. For example, discrepancies in antifungal activity may arise from differences in fungal membrane ergosterol content .

Experimental Design & Data Analysis

Q. What computational tools are recommended for predicting the reactivity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in biological environments (e.g., water-lipid bilayers).

- Software : Gaussian 16 or ORCA for quantum mechanics; AutoDock Vina for docking studies .

Q. How can researchers optimize reaction workup to isolate this compound from complex mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use MTBE at pH 1.8 for selective partitioning.

- Chromatography : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient.

- Crystallization : Recrystallize in hexane/ethyl acetate (3:1) to remove hydrophobic impurities .

Biological Evaluation

Q. What in vitro models are suitable for evaluating the neuroprotective potential of this compound derivatives?

- Methodological Answer :

- Cell Lines : Use SH-SY5Y neurons or primary cortical cultures.

- Assays : Measure glutamate-induced excitotoxicity via MTT assay or lactate dehydrogenase (LDH) release.

- Mechanistic Studies : Assess NMDA receptor antagonism using calcium imaging or patch-clamp electrophysiology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.